molecular formula C10H12O4 B14252944 (3R)-3-Hydroxy-4-phenoxybutanoic acid CAS No. 393085-31-9

(3R)-3-Hydroxy-4-phenoxybutanoic acid

Cat. No.: B14252944
CAS No.: 393085-31-9
M. Wt: 196.20 g/mol
InChI Key: ONPCOUSOOPCZNI-MRVPVSSYSA-N
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Description

(3R)-3-Hydroxy-4-phenoxybutanoic acid: is an organic compound characterized by a hydroxyl group at the third carbon and a phenoxy group at the fourth carbon of a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Hydroxy-4-phenoxybutanoic acid can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a keto acid, using chiral catalysts or reagents. Another method includes the use of asymmetric synthesis techniques, where chiral auxiliaries or catalysts are employed to introduce the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Hydroxy-4-phenoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-oxo-4-phenoxybutanoic acid or 3-carboxy-4-phenoxybutanoic acid.

    Reduction: Formation of 3-hydroxy-4-phenoxybutanol or 3-phenoxybutane.

    Substitution: Formation of various substituted phenoxybutanoic acids.

Scientific Research Applications

Chemistry: (3R)-3-Hydroxy-4-phenoxybutanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development and its potential effects on biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxy-4-phenoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phenoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

  • (3R)-3-Hydroxy-4-methoxybutanoic acid
  • (3R)-3-Hydroxy-4-ethoxybutanoic acid
  • (3R)-3-Hydroxy-4-propoxybutanoic acid

Uniqueness: (3R)-3-Hydroxy-4-phenoxybutanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties compared to its analogs with different substituents

Properties

CAS No.

393085-31-9

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

(3R)-3-hydroxy-4-phenoxybutanoic acid

InChI

InChI=1S/C10H12O4/c11-8(6-10(12)13)7-14-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,12,13)/t8-/m1/s1

InChI Key

ONPCOUSOOPCZNI-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC[C@@H](CC(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)OCC(CC(=O)O)O

Origin of Product

United States

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